![molecular formula C7H10N2O2S B2632666 9-Thia-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1341859-10-6](/img/structure/B2632666.png)
9-Thia-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Applications De Recherche Scientifique
Synthesis and Structural Analysis
One foundational aspect of research into 9-Thia-1,3-diazaspiro[4.5]decane-2,4-dione involves its synthesis and the characterization of its structure. Studies have outlined methods for synthesizing sulfur-containing heterocycles that serve as precursors or derivatives of this compound. For instance, Reddy et al. (2001) demonstrated the synthesis of various sulfur-containing heterocycles, including derivatives of this compound, using 1-Aroyl-2-styrylsulfonylethene as a precursor. These compounds were characterized using IR and 1H NMR spectral data, highlighting the method's efficiency in producing these complex molecules (D. B. Reddy, N. C. Babu, & V. Padmavathi, 2001).
Crystallographic Studies
Crystallographic analyses offer deep insights into the molecular structure of this compound and its derivatives. For example, Rohlíček et al. (2010) described the crystal structure of a title compound, highlighting its two connected rings and detailing the molecular interactions within the crystal lattice. This study provides valuable information on the compound's conformation and how it influences its physical and chemical properties (J. Rohlíček, J. Maixner, & R. Pažout et al., 2010).
Supramolecular Chemistry
The role of substituents on the cyclohexane ring of this compound derivatives in supramolecular arrangements has been a subject of interest. Studies by Graus et al. (2010) on the preparation and crystallographic analysis of various derivatives highlighted how different substituents affect the compound's crystal structure and supramolecular interactions. This research underscores the significance of molecular modifications in dictating the overall structure and potential applications of these compounds (Sara Graus, D. Casabona, & S. Uriel et al., 2010).
Antimicrobial Applications
The potential antimicrobial applications of this compound derivatives have also been explored. Ren et al. (2009) synthesized a new N-halamine precursor based on this compound and bonded it onto cotton fabrics, demonstrating its efficacy against various bacterial strains. This study suggests the compound's utility in developing antimicrobial materials (X. Ren, A. Akdag, & H. Kocer et al., 2009).
Propriétés
IUPAC Name |
9-thia-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c10-5-7(9-6(11)8-5)2-1-3-12-4-7/h1-4H2,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAWLGHGZKVRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CSC1)C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2632583.png)
![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)
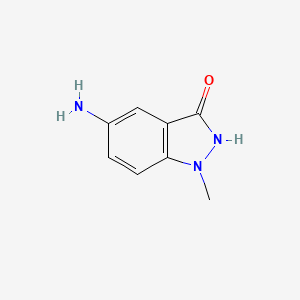
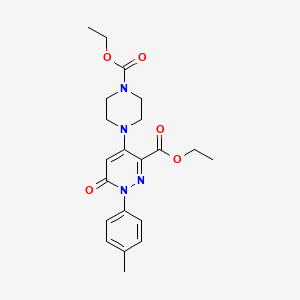
![Methyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2632595.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide](/img/structure/B2632596.png)
![4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2632597.png)
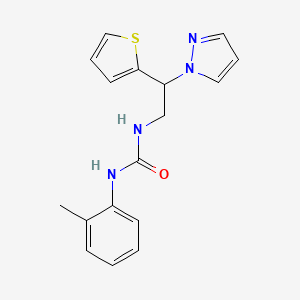
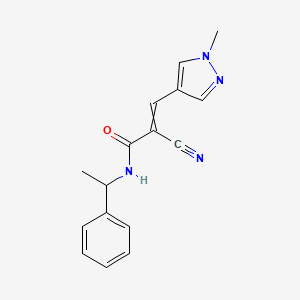
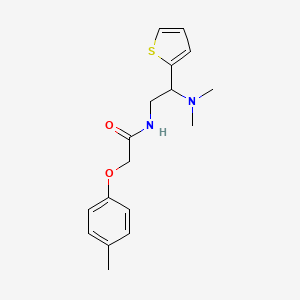
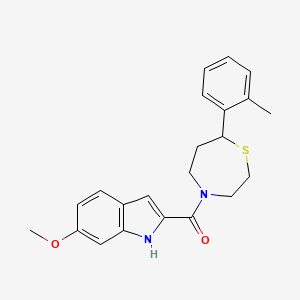
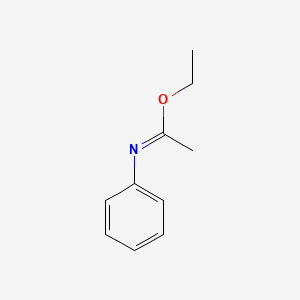
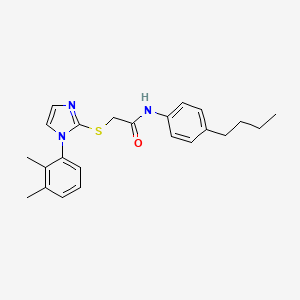
![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)